NNMT Binding Affinity (Ki) Advantage over Prototypical Nicotinamide Analog
The target compound demonstrates a Ki of 140 nM against full-length recombinant human NNMT [1]. This represents a >12-fold improvement in binding affinity compared to the widely used reference inhibitor 6-methoxynicotinamide (JBSNF-000088), which exhibits an IC50 of 1.8–5.0 µM (approximating Ki in competitive binding scenarios) . The enhanced affinity is attributed to the pivaloyl-piperazine motif, which occupies a distinct hydrophobic pocket not addressed by the methoxy substituent.
| Evidence Dimension | NNMT enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 140 nM (BindingDB BDBM50627712) |
| Comparator Or Baseline | 6-Methoxynicotinamide (JBSNF-000088): IC50 ≈ 1,800 nM (human NNMT) |
| Quantified Difference | ~12.8-fold lower Ki (higher affinity) for the target compound |
| Conditions | In vitro; full-length recombinant human NNMT; fluorescence polarization-based competition assay |
Why This Matters
A 12-fold improvement in target engagement potency directly translates to lower effective concentrations in cell-based models, reducing off-target risk and compound consumption during large-scale screening.
- [1] BindingDB. BDBM50627712: Ki = 140 nM (Binding affinity to full-length recombinant human NNMT). View Source
